Spectroscopic Profile of Bicyclo[2.2.2]oct-5-en-2-ylmethanol: A Technical Guide
Spectroscopic Profile of Bicyclo[2.2.2]oct-5-en-2-ylmethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Bicyclo[2.2.2]oct-5-en-2-ylmethanol. Due to the limited availability of experimentally verified spectra in public databases, this document presents a combination of predicted data, expected spectral characteristics based on analogous compounds, and detailed experimental protocols for the acquisition of such data.
Spectroscopic Data Summary
The following tables summarize the available and expected spectroscopic data for Bicyclo[2.2.2]oct-5-en-2-ylmethanol.
Table 1: Mass Spectrometry Data
Data presented below is predicted and sourced from computational analysis.
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 139.11174 |
| [M+Na]⁺ | 161.09368 |
| [M-H]⁻ | 137.09718 |
| [M+NH₄]⁺ | 156.13828 |
| [M+K]⁺ | 177.06762 |
| [M+H-H₂O]⁺ | 121.10172 |
Table 2: Expected ¹H NMR Chemical Shifts
Chemical shifts are estimated based on typical values for similar bicyclic alcohols. Actual values may vary.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Olefinic CH | 6.0 - 6.5 | m |
| CH-OH | 3.5 - 4.0 | m |
| CH₂-OH | 3.3 - 3.7 | m |
| Bridgehead CH | 2.5 - 3.0 | m |
| Bicyclic CH₂ | 1.0 - 2.0 | m |
| OH | Variable (typically 1.5 - 4.0) | br s |
Table 3: Expected ¹³C NMR Chemical Shifts
Chemical shifts are estimated based on data from analogous bicyclo[2.2.2]octene derivatives.
| Carbon | Expected Chemical Shift (ppm) |
| Olefinic CH | 130 - 140 |
| CH-OH | 70 - 80 |
| CH₂-OH | 60 - 70 |
| Bridgehead CH | 30 - 40 |
| Bicyclic CH/CH₂ | 20 - 35 |
Table 4: Key Infrared (IR) Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| C=C stretch (alkene) | 1640 - 1680 | Medium |
| C-H stretch (sp²) | 3010 - 3100 | Medium |
| C-H stretch (sp³) | 2850 - 3000 | Strong |
| C-O stretch (alcohol) | 1000 - 1260 | Strong |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
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Sample Preparation: A sample of approximately 5-10 mg of Bicyclo[2.2.2]oct-5-en-2-ylmethanol is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
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¹H NMR Acquisition:
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The spectrometer is tuned to the proton frequency.
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A standard one-pulse sequence is used.
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Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
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Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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The spectrometer is tuned to the carbon frequency.
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A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is used to simplify the spectrum and provide information on the number of attached protons.
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A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
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Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
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Sample Preparation:
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Neat Liquid: A drop of the liquid sample is placed between two KBr or NaCl plates.
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Solution: The sample is dissolved in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR absorption in the regions of interest. The solution is then placed in a liquid sample cell.
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ATR (Attenuated Total Reflectance): A drop of the sample is placed directly on the ATR crystal (e.g., diamond or germanium).
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
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Data Acquisition:
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A background spectrum of the empty sample holder (or pure solvent) is recorded.
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The sample is placed in the spectrometer, and the sample spectrum is recorded.
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The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.
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Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
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Sample Preparation: A dilute solution of the sample (typically 1-10 µg/mL) is prepared in a volatile solvent such as methanol or acetonitrile.
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Instrumentation: A mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) is used.
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Data Acquisition:
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ESI: The sample solution is infused into the ESI source where it is nebulized and ionized. The ions are then guided into the mass analyzer.
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EI: The sample is introduced into the vacuum of the spectrometer, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation.
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Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
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Data Processing: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
Workflow Visualization
The logical workflow for the complete spectroscopic analysis of Bicyclo[2.2.2]oct-5-en-2-ylmethanol is depicted below.
Caption: Workflow for the spectroscopic characterization of Bicyclo[2.2.2]oct-5-en-2-ylmethanol.

